4-Nitrophthalonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4-Nitrophthalonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Properties, Structure, and Synthetic Applications of a Versatile Building Block
Introduction
4-Nitrophthalonitrile is a highly versatile synthetic intermediate that holds significant importance in the fields of materials science and pharmaceutical development. Its unique molecular architecture, characterized by a nitro group and two adjacent nitrile functionalities on a benzene ring, imparts a distinct reactivity profile that makes it a valuable precursor for a diverse range of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key applications of 4-Nitrophthalonitrile, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
4-Nitrophthalonitrile is a pale yellow crystalline solid at room temperature. The presence of the electron-withdrawing nitro and cyano groups significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity is fundamental to its utility as a chemical building block.[1]
Table 1: Physicochemical Properties of 4-Nitrophthalonitrile
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃N₃O₂ | [2] |
| Molecular Weight | 173.13 g/mol | [2] |
| Appearance | Light yellow, light greenish or light grey to beige crystalline powder, crystals or chunks. | [3] |
| Melting Point | 142-144 °C | |
| Boiling Point | 389.9 °C at 760 mmHg | [4] |
| Density | 1.41 g/cm³ | [4] |
| Solubility | Sparingly soluble in water. Soluble in many organic solvents. | [3] |
Table 2: Structural Identifiers for 4-Nitrophthalonitrile
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-nitrobenzene-1,2-dicarbonitrile | [5] |
| CAS Number | 31643-49-9 | [1] |
| SMILES String | O2N-C1=CC(C#N)=C(C#N)C=C1 | |
| InChI Key | NTZMSBAAHBICLE-UHFFFAOYSA-N |
Reactivity and Synthetic Applications
The chemical behavior of 4-Nitrophthalonitrile is dominated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating nucleophilic displacement of the nitro group itself or other substituents. The two nitrile groups can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.[1]
One of the most prominent applications of 4-Nitrophthalonitrile is as a precursor in the synthesis of phthalocyanines.[1] These large, aromatic macrocycles exhibit exceptional thermal and chemical stability, making them valuable in a range of applications, including as dyes, pigments, and in photodynamic therapy. The substitution pattern of the resulting phthalocyanine can be readily controlled by the choice of the starting phthalonitrile derivative.
In the context of drug development, 4-Nitrophthalonitrile serves as a versatile scaffold for the synthesis of various heterocyclic compounds. The nitrile groups can be elaborated into a range of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
Caption: Logical workflow illustrating the central role of 4-Nitrophthalonitrile in the synthesis of potential therapeutic agents.
Experimental Protocols
Synthesis of 4-Nitrophthalonitrile
A common method for the synthesis of 4-Nitrophthalonitrile involves the dehydration of 4-nitrophthalamide.
Materials:
-
4-Nitrophthalamide
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice
Procedure: [5]
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous DMF to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled DMF while maintaining the temperature below 5 °C.
-
Once the addition is complete, slowly add 4-nitrophthalamide to the reaction mixture in portions, ensuring the temperature does not exceed 5 °C.
-
After the addition of 4-nitrophthalamide, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.
-
Pour the reaction mixture slowly into a beaker containing ice-water with vigorous stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water and then with a 5% sodium bicarbonate solution, followed by another wash with cold water.
-
Dry the product in a vacuum oven to obtain 4-Nitrophthalonitrile.
Caption: A step-by-step workflow for the laboratory synthesis of 4-Nitrophthalonitrile.
Spectroscopic Characterization
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of 4-Nitrophthalonitrile with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure to the die using a hydraulic press to form a thin, transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for 4-Nitrophthalonitrile include:
-
~3090 cm⁻¹ (aromatic C-H stretch)
-
~2245 cm⁻¹ (C≡N stretch)
-
~1534 cm⁻¹ (asymmetric NO₂ stretch)
-
~1351 cm⁻¹ (symmetric NO₂ stretch)[6]
-
¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of 4-Nitrophthalonitrile in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
In DMSO-d₆, the expected signals are: δ 9.04 (d, J=2.1 Hz, 1H), 8.68 (dd, J=8.4, 2.1 Hz, 1H), 8.44 (d, J=8.7 Hz, 1H).[6]
¹³C NMR Spectroscopy
Sample Preparation:
-
Prepare the sample as described for ¹H NMR spectroscopy, ensuring a sufficient concentration for adequate signal-to-noise.
Data Acquisition:
-
Acquire the ¹³C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 75 MHz).
-
The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.
-
In DMSO-d₆, the expected chemical shifts are: δ 149.70, 135.27, 128.81, 128.53, 120.22, 116.60, 114.86, 114.55.[6]
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of 4-Nitrophthalonitrile of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Record the UV-Vis spectrum of each of the prepared solutions of 4-Nitrophthalonitrile over a wavelength range of approximately 200-400 nm.
Biological Activity and Relevance in Drug Development
While 4-Nitrophthalonitrile itself is primarily utilized as a synthetic intermediate and is not known to possess significant intrinsic biological activity, its derivatives, particularly phthalocyanines, have garnered considerable interest in the field of medicine. Substituted phthalocyanines are being extensively investigated as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer and other diseases.
The general mechanism of PDT involves the administration of a photosensitizer, which preferentially accumulates in target tissues. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen, which induce localized cellular damage and apoptosis in the diseased tissue. The ability to functionalize the phthalocyanine macrocycle through the use of substituted phthalonitrile precursors like 4-Nitrophthalonitrile allows for the fine-tuning of their photophysical and pharmacokinetic properties to enhance their therapeutic efficacy.
Conclusion
4-Nitrophthalonitrile is a cornerstone intermediate in modern organic synthesis, offering a gateway to a wide array of functional molecules. Its well-defined reactivity and structural features make it an indispensable tool for researchers in both materials science and drug discovery. The ability to readily transform 4-Nitrophthalonitrile into complex heterocyclic systems and functionalized phthalocyanines underscores its enduring importance in the development of novel therapeutic agents and advanced materials. This guide has provided a detailed overview of its chemical properties, structure, and synthetic utility, offering valuable insights for scientists and professionals working at the forefront of chemical and pharmaceutical research.




